4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate
Overview
Description
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is a complex organic compound that features a nitrobenzyl group, a dimethoxyphenyl group, and a phenylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multiple steps:
Formation of the 4-nitrobenzyl ester: This can be achieved by reacting 4-nitrobenzyl alcohol with an appropriate acid chloride or anhydride under basic conditions.
Coupling with phenylalanine: The ester is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-aminobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate.
Reduction: 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalanine.
Substitution: Derivatives with substituted methoxy groups.
Scientific Research Applications
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized into an active drug within the body.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate depends on its application. In medicinal chemistry, it may act as a prodrug, where the nitro group is reduced to an amine, activating the compound. The molecular targets and pathways involved would depend on the specific active drug released upon metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)methioninate
- 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)phenylalaninate
Uniqueness
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O7/c1-32-22-13-10-19(15-23(22)33-2)24(28)26-21(14-17-6-4-3-5-7-17)25(29)34-16-18-8-11-20(12-9-18)27(30)31/h3-13,15,21H,14,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYYYJXBZMVES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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